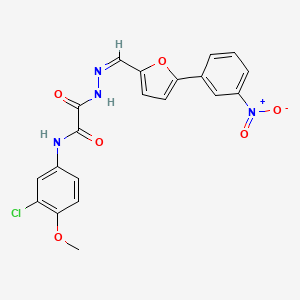
N'-(3-chloro-4-methoxyphenyl)-N-(3-hydroxypropyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-methoxyphenyl)-N-(3-hydroxypropyl)ethanediamide, also known as CHIR-99021, is a small molecule chemical compound that has been widely used in scientific research for its ability to selectively inhibit glycogen synthase kinase-3 (GSK-3) activity. GSK-3 is a key enzyme involved in many cellular processes, including glycogen metabolism, cell cycle regulation, and gene expression. CHIR-99021 has been shown to have a variety of effects on cellular signaling pathways, making it a valuable tool for studying these processes in vitro and in vivo.
Mécanisme D'action
N'-(3-chloro-4-methoxyphenyl)-N-(3-hydroxypropyl)ethanediamide selectively inhibits GSK-3 activity by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its target substrates, which in turn affects downstream signaling pathways. In addition to its effects on GSK-3, this compound has also been shown to inhibit other kinases, including cyclin-dependent kinase 1 (CDK1) and CDK2.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects on cells and tissues. It has been shown to promote cell survival and proliferation, as well as enhance the differentiation of stem cells into specific cell types. This compound has also been shown to have anti-inflammatory effects, which may have implications for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N'-(3-chloro-4-methoxyphenyl)-N-(3-hydroxypropyl)ethanediamide is its ability to selectively inhibit GSK-3 activity, which allows researchers to study the effects of this enzyme on cellular processes and signaling pathways. This compound is also relatively easy to use in laboratory experiments, and can be added directly to cell culture media or injected into animal models. However, there are also some limitations to the use of this compound. It can be toxic to cells at high concentrations, and its effects on cellular processes may be context-dependent, meaning that its effects may vary depending on the specific cell type or tissue being studied.
Orientations Futures
There are many potential future directions for research involving N'-(3-chloro-4-methoxyphenyl)-N-(3-hydroxypropyl)ethanediamide. One area of interest is the development of new drugs that target GSK-3 activity for the treatment of diseases such as Alzheimer's disease and diabetes. Another area of interest is the use of this compound in tissue engineering and regenerative medicine, where it may be used to promote the differentiation of stem cells into specific cell types. Additionally, there is ongoing research into the effects of this compound on other cellular processes and signaling pathways, which may lead to new insights into the basic biology of cells and tissues.
Méthodes De Synthèse
N'-(3-chloro-4-methoxyphenyl)-N-(3-hydroxypropyl)ethanediamide can be synthesized using a multi-step process involving several chemical reactions. The first step involves the reaction of 3-chloro-4-methoxyaniline with ethyl 2-bromoacetate to form the intermediate compound 2-(3-chloro-4-methoxyphenyl)glycidyl ether. This intermediate is then reacted with 3-aminopropanol to form the final product, this compound. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
N'-(3-chloro-4-methoxyphenyl)-N-(3-hydroxypropyl)ethanediamide has been used extensively in scientific research to study a variety of cellular processes and signaling pathways. It has been shown to selectively inhibit GSK-3 activity, which has been implicated in a variety of diseases, including Alzheimer's disease, bipolar disorder, and diabetes. This compound has also been used to study the Wnt signaling pathway, which is involved in cell proliferation and differentiation, as well as the Hedgehog signaling pathway, which plays a role in embryonic development and tissue regeneration.
Propriétés
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-N'-[(Z)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4O6/c1-30-18-7-5-13(10-16(18)21)23-19(26)20(27)24-22-11-15-6-8-17(31-15)12-3-2-4-14(9-12)25(28)29/h2-11H,1H3,(H,23,26)(H,24,27)/b22-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHCCRUDBUSYNTC-JJFYIABZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C(=O)NN=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)NC(=O)C(=O)N/N=C\C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

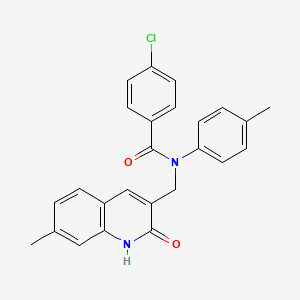
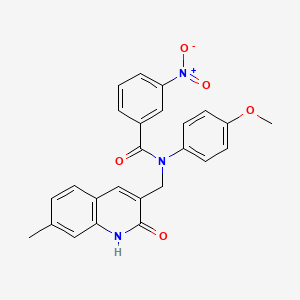

![N-[3-chloro-4-(3-oxopiperazin-1-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B7697483.png)
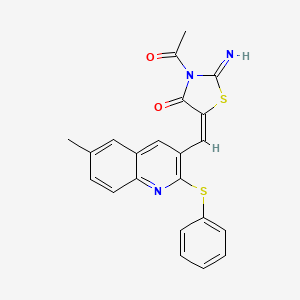

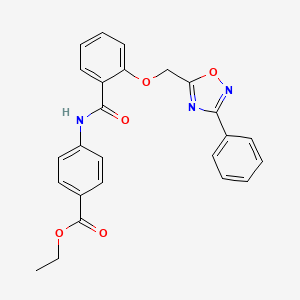

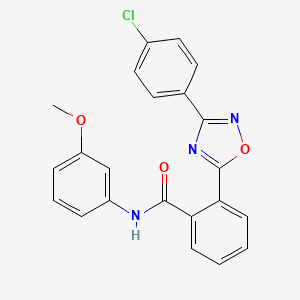
![N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7697528.png)


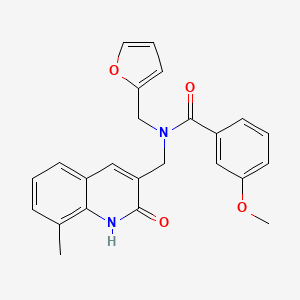
![1-(4-chlorobenzenesulfonyl)-N-[(furan-2-yl)methyl]piperidine-3-carboxamide](/img/structure/B7697572.png)